N-(4-methyl-1,3-thiazol-2-yl)-2-[(4-oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-7-yl)oxy]acetamide
Description
N-(4-methyl-1,3-thiazol-2-yl)-2-[(4-oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-7-yl)oxy]acetamide is a structurally complex molecule featuring a spirocyclic chromene moiety fused to a cyclohexane ring and linked to a 4-methylthiazole acetamide group.
Properties
Molecular Formula |
C20H22N2O4S |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-2-(4-oxospiro[3H-chromene-2,1'-cyclohexane]-7-yl)oxyacetamide |
InChI |
InChI=1S/C20H22N2O4S/c1-13-12-27-19(21-13)22-18(24)11-25-14-5-6-15-16(23)10-20(26-17(15)9-14)7-3-2-4-8-20/h5-6,9,12H,2-4,7-8,10-11H2,1H3,(H,21,22,24) |
InChI Key |
XAVWOQWFTYLTOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)COC2=CC3=C(C=C2)C(=O)CC4(O3)CCCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-1,3-thiazol-2-yl)-2-[(4-oxo-3,4-dihydrospiro[chromene-2,1’-cyclohexan]-7-yl)oxy]acetamide likely involves multiple steps, including the formation of the thiazole ring, the chromene moiety, and the spirocyclic structure. Typical synthetic routes might include:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Formation of the Chromene Moiety: Chromenes can be synthesized via the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Spirocyclization: The spirocyclic structure can be formed through intramolecular cyclization reactions.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-1,3-thiazol-2-yl)-2-[(4-oxo-3,4-dihydrospiro[chromene-2,1’-cyclohexan]-7-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones to alcohols or to reduce other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) can be employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of 384.5 g/mol. Its structure features a thiazole ring and a chromene moiety, which are significant for its biological activity. The presence of these functional groups is crucial for the compound's interaction with biological targets.
Anticancer Properties
Research indicates that compounds with thiazole and chromene derivatives exhibit promising anticancer properties. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and growth.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In particular, derivatives of thiazole have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting potential applications in treating inflammatory diseases .
Antimicrobial Activity
Compounds with thiazole rings are known for their antimicrobial properties. Preliminary studies suggest that N-(4-methyl-1,3-thiazol-2-yl)-2-[(4-oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-7-yl)oxy]acetamide may exhibit activity against various bacterial strains, making it a candidate for further development as an antibacterial agent.
Case Studies and Research Findings
Several studies have highlighted the efficacy of similar compounds in clinical settings:
Mechanism of Action
The mechanism of action of N-(4-methyl-1,3-thiazol-2-yl)-2-[(4-oxo-3,4-dihydrospiro[chromene-2,1’-cyclohexan]-7-yl)oxy]acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Key Differences :
- Substituents on the thiazole ring (e.g., 4-methyl vs. 4-chlorophenyl in 4g) modulate lipophilicity and bioavailability .
Triazole-Linked Acetamides
Compounds in and employ click chemistry for triazole-acetamide linkages:
Key Differences :
- The target compound lacks a triazole linker, favoring a direct ether bond between the spirochromene and acetamide. This may reduce synthetic complexity compared to triazole-based systems .
- Triazole-containing analogs exhibit higher polarity due to the heterocyclic nitrogen atoms, impacting solubility .
Spirochromene Derivatives
lists spirochromene analogs with varying acetamide substituents:
Key Differences :
- The target’s cyclohexane spiro-ring may confer greater conformational stability compared to piperidine-based analogs .
- The 4-methylthiazole group enhances electron-withdrawing properties relative to methoxyethyl or phenyl substituents.
Thioacetamide-Derived Compounds
and highlight thioacetamide derivatives with distinct bioactivity profiles:
Key Differences :
- The target compound avoids sulfur-rich cores (e.g., epithiopyrrolo), which may reduce toxicity risks .
- Thioacetamide derivatives (e.g., Compound 13) often exhibit lower yields due to side reactions, whereas the target’s ether linkage may improve synthetic efficiency .
Research Findings and Implications
- Synthetic Efficiency : The target compound’s spirochromene-thiazole architecture balances synthetic complexity (compared to triazole systems) and stability (vs. thioacetamides) .
- Physicochemical Properties : The 4-methylthiazole group likely enhances lipophilicity (clogP ~3.5 predicted), favoring membrane permeability over polar triazole analogs .
- Biological Potential: While direct activity data for the target compound are unavailable, structurally related spirochromenes and thiazole acetamides show antimicrobial and anti-inflammatory activities, suggesting promising avenues for further study .
Biological Activity
N-(4-methyl-1,3-thiazol-2-yl)-2-[(4-oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-7-yl)oxy]acetamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Chemical Structure and Properties
The compound can be characterized by its unique chemical structure, which includes a thiazole ring and a chromene derivative. The molecular formula is with a molecular weight of approximately 440.52 g/mol.
1. Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study demonstrated that thiazole-based compounds possess potent antibacterial activity against Gram-positive and Gram-negative bacteria .
2. Anti-inflammatory Effects
Thiazole derivatives are also recognized for their anti-inflammatory effects. The compound's structure allows it to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. In vitro studies have shown that thiazole compounds can reduce the expression of TNF-alpha and IL-6 in activated macrophages .
3. Anticancer Properties
The anticancer potential of this compound has been explored through various studies. Thiazole derivatives have been evaluated against multiple cancer cell lines, demonstrating cytotoxic effects. For example, compounds with similar structures have shown IC50 values in the low micromolar range against breast and lung cancer cell lines . The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
Research Findings and Case Studies
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves coupling a thiazole-2-amine derivative with a functionalized spirochromene intermediate. A common approach is reacting 4-methyl-1,3-thiazol-2-amine with 2-chloroacetamide derivatives under basic conditions (e.g., triethylamine in dioxane) to form the acetamide bond . For the spirochromene moiety, oxidative cyclization of cyclohexane-fused precursors with hydrogen peroxide or other oxidizing agents is employed . Optimization includes monitoring reaction progress via TLC, adjusting stoichiometry (e.g., 1.5 equivalents of chloroacetyl chloride), and recrystallization from ethanol-DMF mixtures to improve purity .
Q. Which spectroscopic techniques are critical for structural characterization?
Key methods include:
- ¹H/¹³C NMR : To confirm substitution patterns on the thiazole and spirochromene rings. For example, NH protons in thiazole appear as broad singlets at δ 10–12 ppm, while spirocyclic protons show distinct splitting due to restricted rotation .
- IR Spectroscopy : Absorption bands at ~1700 cm⁻¹ (C=O of acetamide) and ~1250 cm⁻¹ (C-O-C ether linkage) validate functional groups .
- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns, such as loss of the spirocyclohexan moiety .
Q. What purification strategies are effective for isolating this compound?
Recrystallization from ethanol-DMF (1:1 v/v) or aqueous ethanol yields high-purity crystals. Column chromatography with silica gel and ethyl acetate/hexane gradients (3:7 to 1:1) resolves intermediates with polar substituents . For hygroscopic intermediates, anhydrous solvents (e.g., THF) and inert atmospheres prevent decomposition .
Q. How do solvent choice and reaction temperature impact synthetic efficiency?
Polar aprotic solvents (e.g., DMF, dioxane) enhance nucleophilicity of amine groups during acetamide bond formation. Elevated temperatures (60–80°C) accelerate spirocyclization but may require reflux conditions. Lower temperatures (20–25°C) minimize side reactions in thiazole alkylation steps .
Advanced Research Questions
Q. How can X-ray crystallography and SHELX software elucidate molecular conformation?
Single-crystal X-ray diffraction resolves the spirocyclic geometry and hydrogen-bonding networks. SHELXL refines structures using high-resolution data, with R-factors < 5% for reliable models. The spiro junction (chromene-cyclohexan) typically adopts a chair conformation, stabilized by intramolecular H-bonds between the acetamide NH and chromene carbonyl . SHELXE can phase macromolecular complexes if the compound is co-crystallized with target proteins .
Q. What strategies address low yields in spirochromene synthesis?
Low yields often arise from steric hindrance at the spirocyclic center. Strategies include:
Q. How can structure-activity relationships (SAR) guide biological activity optimization?
SAR studies focus on:
- Thiazole substitution : 4-Methyl enhances lipophilicity and membrane permeability, critical for intracellular targets. Bulkier groups (e.g., phenyl) reduce activity .
- Spirochromene modifications : Electron-donating groups (e.g., methoxy) at the 7-position increase antioxidant activity, while 4-oxo groups are essential for hydrogen bonding with enzymes like kinases .
- Acetamide linker : Replacing oxygen with sulfur (thioacetamide) alters electron density and binding affinity .
Q. How to resolve discrepancies in biological activity data across studies?
Contradictions may arise from assay conditions (e.g., cell line variability) or impurity profiles. Mitigation includes:
- Standardizing assays (e.g., MTT for cytotoxicity, MIC for antimicrobials) with positive controls (e.g., doxorubicin for anticancer studies) .
- HPLC purity validation (>95%) to exclude side products .
- Molecular docking to verify target engagement (e.g., COX-2 or EGFR binding) using software like AutoDock Vina .
Q. What computational methods predict metabolic stability and toxicity?
Density functional theory (DFT) calculates frontier molecular orbitals to assess redox potential, relevant for pro-drug activation. ADMET predictors (e.g., SwissADME) evaluate LogP (optimal 2–3), cytochrome P450 interactions, and Ames test outcomes . MD simulations (GROMACS) model blood-brain barrier penetration, crucial for CNS-targeted analogs .
Q. How is stereochemistry controlled in spirocyclic systems during synthesis?
Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen epoxidation) induce enantioselectivity. X-ray data ( ) confirms absolute configuration, while chiral HPLC (Chiralpak IA column) separates diastereomers. Dynamic NMR can detect atropisomerism in hindered spiro systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
